1-butyl-1H-imidazole-4-carbaldehyde
Description
Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Research
Imidazole derivatives are of paramount importance in contemporary chemical research due to their wide-ranging biological activities and versatile applications. The imidazole nucleus is a key component in numerous natural products, including the amino acid histidine and the neurotransmitter histamine. chemicalbook.com This structural motif is also present in a vast array of synthetic drugs, showcasing activities such as anticancer, antifungal, antiviral, antibacterial, anti-inflammatory, and antihistaminic properties. chemicalbook.comchemicalbook.com
The therapeutic success of imidazole-containing drugs has spurred extensive research into novel derivatives. smolecule.com The unique electronic characteristics of the imidazole ring, with its electron-rich nature, allow it to readily interact with various biological targets like enzymes and receptors. chemicalbook.com This has made imidazole-based compounds a focal point in the quest for new and more effective therapeutic agents. chemicalbook.com
Structural Classification and Nomenclature of Formyl-Substituted Imidazole Compounds
Formyl-substituted imidazoles, also known as imidazole carbaldehydes, are a class of compounds characterized by the presence of a formyl group (-CHO) attached to the imidazole ring. The position of the formyl group and other substituents on the imidazole ring dictates the compound's specific name and properties.
The process of introducing a formyl group into a molecule is known as formylation. guidechem.com For aromatic compounds like imidazole, this is a common functionalization reaction.
The nomenclature of these compounds follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). For the compound in focus, "1-butyl" indicates a butyl group attached to the nitrogen at position 1 of the imidazole ring, and "1H-imidazole-4-carbaldehyde" specifies the presence of a formyl group at position 4 of the 1H-imidazole tautomer.
It is crucial to distinguish between isomers, as the position of the substituents significantly influences the molecule's chemical and biological properties. For instance, 1-butyl-1H-imidazole-4-carbaldehyde is a distinct compound from its isomer, 2-butyl-1H-imidazole-4-carbaldehyde.
Due to a scarcity of specific research on this compound, much of the detailed experimental data available in the literature pertains to its isomer, 2-butyl-1H-imidazole-4-carbaldehyde, and the parent compound, 1H-imidazole-4-carbaldehyde. chemicalbook.combiosynth.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₁₂N₂O | 152.19 | 400045-80-9 |
| 2-butyl-1H-imidazole-4-carbaldehyde | C₈H₁₂N₂O | 152.19 | 68282-49-5 |
| 1H-imidazole-4-carbaldehyde | C₄H₄N₂O | 96.09 | 3034-50-2 |
This table presents basic physicochemical properties. Detailed experimental data for this compound is limited in publicly available literature.
Overview of Research Trajectories for this compound and Related Imidazole Carbaldehydes
Research on imidazole carbaldehydes is largely driven by their utility as versatile synthetic intermediates. The reactive aldehyde group allows for a wide range of chemical transformations, making these compounds valuable building blocks for the synthesis of more complex molecules with potential biological activities. chemicalbook.com For instance, 1H-imidazole-4-carbaldehyde is used in the preparation of inhibitors for enzymes like C17,20-lyase, which is relevant in the treatment of androgen-dependent prostate cancer, and in the synthesis of antimalarial drugs.
While specific research on this compound is not extensively documented, the research trajectories for closely related compounds like 2-butyl-1H-imidazole-4-carbaldehyde and other N-substituted imidazole-4-carbaldehydes provide insights into its potential areas of investigation. These research areas primarily include:
Pharmaceutical Synthesis: The use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For example, 2-butyl-4-chloro-5-formylimidazole (B193128) is a crucial intermediate for the antihypertensive drug Losartan. chemicalbook.com
Medicinal Chemistry: Exploration of the biological activities of the compound itself and its derivatives. Research on compounds with the imidazole-4-carbaldehyde motif has revealed a wide spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties. chemicalbook.com
Materials Science: Application in the development of functional materials. 1H-imidazole-4-carbaldehyde has been used in the fabrication of colorimetric chemosensors and as a component in metal-organic frameworks (MOFs). chemicalbook.com
The research on N-substituted imidazoles suggests that the nature of the substituent at the N-1 position can significantly modulate the biological activity of the molecule. smolecule.com Therefore, it is plausible that the butyl group in this compound could confer specific properties that warrant further investigation in these research domains.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-10-5-8(6-11)9-7-10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXKUUFXACUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288513 | |
| Record name | 1-Butyl-1H-imidazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400045-80-9 | |
| Record name | 1-Butyl-1H-imidazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400045-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-1H-imidazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Butyl 1h Imidazole 4 Carbaldehyde and Its Chemical Congeners
Direct Formylation Approaches
Direct formylation of the imidazole (B134444) ring is a common and effective method for introducing a carbaldehyde group. This can be achieved through several key reactions, with the Vilsmeier-Haack reaction being a prominent example.
Vilsmeier-Haack Reaction Protocols and Mechanistic Insights
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic and aromatic compounds. organic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.com This reagent then acts as the electrophile in an electrophilic substitution reaction with the imidazole ring. organic-chemistry.orgchemistrysteps.com
The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is attacked by the electron-rich imidazole ring. The resulting iminium ion intermediate is then hydrolyzed during the workup to yield the desired aldehyde. wikipedia.orgyoutube.com For imidazoles, the formylation generally occurs at the most electron-rich position. The reaction conditions, such as temperature and the specific Vilsmeier reagent used, can be optimized to achieve high yields of the desired product. For instance, the formylation of pyridine, another electron-rich heterocycle, has been shown to be significantly accelerated in micellar media. nih.gov
The Vilsmeier-Haack reaction has been successfully applied to the synthesis of various imidazole-4-carbaldehydes. For example, 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been synthesized from the corresponding hydrazone using the Vilsmeier-Haack reagent. nih.gov
Table 1: Examples of Vilsmeier-Haack Reaction Conditions for Heterocycle Formylation
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | DMF, POCl₃ | Cold condition, then 70°C for 5-6 hours | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | nih.gov |
| Pyridine | Vilsmeier Reagent | Micellar media | Formylated pyridine | Good to Excellent | nih.gov |
| Electron-rich arenes | DMF, POCl₃ | - | Aryl aldehyde | - | organic-chemistry.org |
Oxidation Pathways for Imidazole Aldehyde Construction
Another strategy for the synthesis of imidazole aldehydes involves the oxidation of a pre-existing functional group on the imidazole ring, most commonly a hydroxymethyl group. This approach is particularly useful when the corresponding hydroxymethyl imidazole is readily accessible.
The oxidation of 2-hydroxymethyl imidazole is a known route to 2-formyl imidazole. google.com Various oxidizing agents can be employed for this transformation. For instance, manganese(IV) oxide has been used to oxidize imidazole-4-methanol (B184089) to 1H-imidazole-4-carbaldehyde in methanol, affording the product in good yield. chemicalbook.com
Furthermore, theoretical studies on the atmospheric oxidation of imidazole by hydroxyl radicals have shown that OH addition to the carbon atoms of the imidazole ring is a kinetically favorable process. rsc.org This suggests that oxidative pathways can be a viable method for functionalizing the imidazole core. Research has also explored the oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases, indicating that biological systems can also facilitate the oxidation of these heterocycles. nih.gov
Table 2: Oxidation Reactions for Imidazole Aldehyde Synthesis
| Starting Material | Oxidizing Agent | Solvent | Product | Yield | Reference |
| Imidazole-4-methanol | Manganese(IV) oxide | Methanol | 1H-Imidazole-4-carbaldehyde | - | chemicalbook.com |
| 2-Hydroxymethyl imidazole | - | - | 2-Formyl imidazole | - | google.com |
Alternative Formylation Strategies
Beyond the Vilsmeier-Haack reaction, other formylation methods exist for the synthesis of imidazole aldehydes. One such method involves the reaction of a bromo-imidazole precursor with a formylating agent. For example, 1H-imidazole-4-carbaldehyde can be synthesized from 4-bromo-1H-imidazole by treatment with isopropylmagnesium chloride followed by n-butyllithium and then quenching with dry DMF. chemicalbook.com This metal-halogen exchange followed by formylation provides a high yield of the desired aldehyde. chemicalbook.com
Multi-component Reaction (MCR) Paradigms for Imidazole Carbaldehyde Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like imidazole carbaldehydes in a single synthetic step. researchgate.net These reactions combine three or more starting materials to form a product that contains substantial portions of all the reactants. youtube.com
The Debus-Radziszewski synthesis is a classic example of an MCR used to produce imidazoles, often from a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. orientjchem.org This methodology has been adapted and optimized for the synthesis of various substituted imidazoles. orientjchem.org
More contemporary MCRs for imidazole synthesis include gold-catalyzed cascade reactions of alkynes, azides, and nitriles, which provide a rapid entry to imidazole heterocycles. digitellinc.com Another example is the three-component condensation of 2-unsubstituted imidazole N-oxides, 3-ketonitriles, and aldehydes, which proceeds under mild, catalyst-free conditions. rsc.org These MCRs often allow for the generation of significant molecular diversity from readily available starting materials. rsc.org
Table 3: Multi-component Reactions for Imidazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehyde, Amine, Isocyanide | - | Imidazole derivatives | youtube.com |
| Alkynes, Azides, Nitriles | Gold (I) catalyst | Imidazoles | digitellinc.com |
| 2-Unsubstituted imidazole N-oxides, 3-Ketonitriles, Aldehydes | Catalyst-free, mild conditions | 2-Functionalized imidazole N-oxides | rsc.org |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium (B1175870) acetate (B1210297) | p-Toluenesulfonic acid, Microwave | Imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazoles | tubitak.gov.trnih.gov |
Advanced Synthetic Techniques and Process Intensification
To improve reaction efficiency, reduce reaction times, and often enhance product yields, advanced synthetic techniques such as microwave-assisted synthesis have been increasingly applied to the preparation of imidazole derivatives.
Microwave-Assisted Synthesis Methodologies
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can significantly accelerate reaction rates. This technique has been successfully employed in the synthesis of various imidazole derivatives, including those with a carbaldehyde functionality.
For instance, the one-pot synthesis of imidazole-4-carboxylates has been achieved through a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This method allows for the rapid construction of the imidazole ring with good yields and shorter reaction times compared to conventional heating. nih.gov
Furthermore, microwave-assisted MCRs have been developed for the synthesis of complex imidazole-containing scaffolds. A sequential two-step, one-pot, multicomponent reaction using imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate under microwave irradiation provides a green and efficient route to novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. tubitak.gov.trnih.gov The use of microwave heating in these reactions not only accelerates the process but also often leads to higher yields and cleaner product profiles. orientjchem.orgnih.gov
Table 4: Microwave-Assisted Synthesis of Imidazole Derivatives
| Reaction Type | Reactants | Conditions | Product | Key Advantage | Reference |
| 1,5-Electrocyclization | 1,2-Diaza-1,3-dienes, Primary amines, Aldehydes | Microwave irradiation, 150°C, 20 min | Imidazole-4-carboxylates | Higher yields, shorter reaction times | nih.gov |
| Multi-component Reaction | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | Microwave irradiation, 200W, 100°C, 60-80 min | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | Green protocol, moderate to good yields | tubitak.gov.trnih.gov |
| Debus-Radziszewski Synthesis | 1,2-Dione, Aromatic aldehyde, Ammonium acetate | Microwave irradiation, 720W, 5.7 min | 2,4,5-Trisubstituted imidazoles | Optimized, eco-friendly approach | orientjchem.org |
Continuous Flow Synthetic Processes for Scalable Production
Continuous flow chemistry offers significant advantages for the scalable production of imidazole derivatives, including enhanced safety, improved reproducibility, and higher yields compared to traditional batch processes. A notable development in this area is the use of microreactors for the synthesis of fused imidazole derivatives.
One such approach involves a visible-light-driven continuous-flow decarboxylative annulation. rsc.org This method utilizes a microreactor with an immobilized ruthenium catalyst to construct fused imidazole derivatives in high yields. rsc.org The reaction proceeds rapidly, with residence times as short as two minutes, a significant improvement over the 16 hours required for the corresponding batch protocol. rsc.org This process demonstrates the potential for efficient and scalable synthesis of complex imidazole-containing structures under an open atmosphere. rsc.org While this specific example focuses on fused systems, the principles of immobilized catalysts in microreactors can be adapted for the synthesis of other imidazole derivatives, including carbaldehydes, by selecting appropriate starting materials.
Key Features of Continuous Flow Synthesis of Imidazole Derivatives:
| Feature | Advantage | Reference |
| Microreactor Technology | Enhanced heat and mass transfer, improved safety and control. | rsc.org |
| Immobilized Catalyst | Easy separation and recycling of the catalyst, reducing costs and waste. | rsc.org |
| Photochemical Activation | Use of visible light as a sustainable energy source. | rsc.org |
| Short Reaction Times | Significant increase in productivity compared to batch methods. | rsc.org |
| High Yields | Efficient conversion of starting materials to products. | rsc.org |
This methodology represents a significant step towards the industrial-scale, sustainable production of functionalized imidazoles.
Green Chemistry Principles in Imidazole Carbaldehyde Synthesis
The application of green chemistry principles to the synthesis of imidazole carbaldehydes aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
Several strategies have been developed that align with these principles. One approach involves catalyst-free synthesis in bio-based green solvents like ethyl lactate (B86563). researchgate.net The Debus-Japp-Radziszewski reaction, a classical method for imidazole synthesis, has been successfully performed under these conditions. researchgate.net Another green method utilizes propylene (B89431) carbonate as a recyclable and effective solvent for the Radziszewski reaction, avoiding the use of more hazardous organic solvents. researchgate.net
The use of heterogeneous catalysts is another cornerstone of green imidazole synthesis. Nanocatalysts, such as copper immobilized on magnetic nanoparticles (Cu@imine/Fe3O4 MNPs), have been employed for the rapid and solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.org These catalysts can be easily recovered using a magnet and reused multiple times without a significant loss of activity, which greatly reduces waste and cost. rsc.org Similarly, ZnO nanoparticles have been used as a recyclable catalyst for the synthesis of 1H-benzo[d]imidazole derivatives in ethanol, offering high yields and short reaction times. mdpi.comnih.gov
Solvent-free conditions, often coupled with microwave irradiation, provide another eco-friendly route. For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved in high yields under solvent-free conditions using catalysts like silica (B1680970) sulfuric acid. researchgate.net
Examples of Green Synthetic Approaches for Imidazoles:
| Method | Catalyst/Solvent | Key Advantages | Reference |
| Debus-Japp-Radziszewski | Ethyl lactate (bio-based solvent) | Catalyst-free, sustainable solvent. | researchgate.net |
| Radziszewski Reaction | Propylene carbonate | Recyclable solvent, avoids hazardous organics. | researchgate.net |
| Multicomponent Reaction | Cu@imine/Fe3O4 MNPs | Solvent-free, recyclable catalyst, rapid reaction. | rsc.org |
| Cyclocondensation | ZnO Nanoparticles/Ethanol | Recyclable catalyst, high yield, short reaction time. | mdpi.comnih.gov |
| Three-component condensation | Silica sulfuric acid | Solvent-free, efficient. | researchgate.net |
These examples highlight the growing trend towards developing more sustainable and environmentally responsible methods for the synthesis of imidazole derivatives.
Catalytic Systems in Imidazole Carbaldehyde Synthesis
Catalysis is central to the efficient and selective synthesis of imidazole carbaldehydes. Both organocatalytic and metal-catalyzed approaches have been extensively developed, offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for imidazole synthesis, avoiding the use of potentially toxic and expensive metals. tandfonline.com A variety of small organic molecules can act as catalysts for the formation of the imidazole ring.
For instance, simple organic molecules like benzoic acid have been shown to catalyze the multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org This method is notable for its high functional group compatibility and for not generating toxic waste. organic-chemistry.org Imidazole itself can act as an organocatalyst in multicomponent reactions to generate functionalized heterocycles. rsc.orgias.ac.in
Thiazolium salts are effective organocatalysts for the one-pot synthesis of substituted imidazoles. figshare.com This methodology involves the in-situ generation of an α-ketoamide from an aldehyde and an acyl imine, followed by cyclization to the imidazole. figshare.com Chiral bicyclic imidazoles have also been designed and synthesized to act as organocatalysts in asymmetric reactions. acs.org
More recently, vitamin C (ascorbic acid) has been reported as an environmentally friendly organocatalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles from benzil, primary amines, and various aldehydes under solvent-free conditions. tandfonline.com
Selected Organocatalytic Methods for Imidazole Synthesis:
| Catalyst | Reactants | Product Type | Key Features | Reference |
| Benzoic Acid | Vinyl azides, aromatic aldehydes, aromatic amines | 1,2,5-Trisubstituted imidazoles | Metal-free, high functional group compatibility. | organic-chemistry.org |
| Thiazolium salts | Aldehydes, acyl imines | Substituted imidazoles | One-pot synthesis, in-situ generation of intermediates. | figshare.com |
| Imidazole | Malononitrile (B47326), aldehydes, various nucleophiles | Functionalized carbo- and heterocycles | Diversity-oriented synthesis. | rsc.org |
| Ascorbic Acid (Vitamin C) | Benzil, primary amines, aldehydes | 1,2,4,5-Tetrasubstituted imidazoles | Eco-friendly, solvent-free. | tandfonline.com |
The development of novel organocatalytic systems continues to provide milder and more sustainable routes to a wide array of substituted imidazoles.
Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysis offers a versatile and powerful platform for the synthesis of imidazole derivatives, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.
Copper-catalyzed reactions are widely employed for imidazole synthesis. beilstein-journals.org For example, copper(I) bromide can catalyze the N-arylation of azoles with aromatic bromides and iodides under mild conditions, showing excellent functional group compatibility. organic-chemistry.org Copper-catalyzed oxidative cyclization reactions have also been used to synthesize formyl-substituted imidazo[1,2-a]pyridines, demonstrating the preservation of the sensitive aldehyde group. beilstein-journals.org
Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry and have been applied to the synthesis of functionalized imidazoles. beilstein-journals.orgnih.gov These reactions, such as the Suzuki and Sonogashira couplings, allow for the introduction of various substituents onto the imidazole core. beilstein-journals.orgnih.gov Palladium catalysts supported on modified magnetic reduced graphene oxide have been developed for C-H bond activation and subsequent coupling reactions of imidazoles. dntb.gov.ua A palladium-catalyzed decarboxylative addition and cyclization sequence between aromatic carboxylic acids and functionalized aliphatic nitriles provides a single-step route to multiply substituted imidazoles. nih.gov
Other metals, such as iron and ruthenium, have also been utilized. Iron(III) chloride, in conjunction with iodine, can catalyze the aerobic oxidative coupling of amidines and chalcones to yield tetrasubstituted imidazoles with high regioselectivity. organic-chemistry.org Diruthenium(II) catalysts have been used in a "borrowing hydrogen" process for the regioselective synthesis of NH-imidazoles. rsc.org
Overview of Metal-Catalyzed Imidazole Syntheses:
| Metal Catalyst | Reaction Type | Key Features | Reference |
| Copper(I) bromide | N-arylation | Mild conditions, excellent functional group compatibility. | organic-chemistry.org |
| Copper(II) acetate | Oxidative Cyclization | Preserves sensitive functional groups like aldehydes. | beilstein-journals.org |
| Palladium complexes | Cross-Coupling (Suzuki, Sonogashira) | Forms C-C bonds, introduces diverse substituents. | beilstein-journals.orgnih.gov |
| Iron(III) chloride/Iodine | Aerobic Oxidative Coupling | High regioselectivity, mild conditions. | organic-chemistry.org |
| Diruthenium(II) complex | Borrowing Hydrogen | Regioselective synthesis of NH-imidazoles. | rsc.org |
The continuous evolution of metal-catalyzed methods provides increasingly sophisticated tools for the precise construction of complex imidazole-containing molecules.
Regioselectivity and Functional Group Compatibility in Synthesis Design
The design of synthetic routes towards substituted imidazoles like 1-butyl-1H-imidazole-4-carbaldehyde must carefully consider the challenges of regioselectivity and functional group compatibility.
Regioselectivity, the control of the position of substituents on the imidazole ring, is a critical aspect of synthesis. For 1,4-disubstituted imidazoles, a notable method involves a double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene. Subsequent addition of an amine nucleophile leads to a transamination/cyclization cascade, yielding the desired product with complete regioselectivity. nih.gov This protocol is effective for a diverse range of N-substituents, regardless of their steric and electronic properties. nih.gov The synthesis of 1,2,5-trisubstituted imidazoles can be achieved with high regioselectivity using a benzoic acid-catalyzed multicomponent reaction. organic-chemistry.org
Functional group compatibility is essential for the synthesis of complex molecules where sensitive moieties must be preserved. Many modern synthetic methods for imidazoles are designed to tolerate a wide range of functional groups. For example, copper-catalyzed N-arylation reactions proceed under mild conditions that are compatible with thermally sensitive groups. organic-chemistry.org Similarly, a metal-free multicomponent reaction catalyzed by benzoic acid demonstrates high functional group compatibility. organic-chemistry.org The evaluation of functional group compatibility can be systematically assessed using specialized kits containing a variety of functionalized compounds, which helps in predicting the outcome of a reaction and identifying potential side reactions. frontiersin.org This is particularly important when dealing with reactive functional groups like the carbaldehyde present in the target molecule.
The choice of synthetic strategy will therefore depend on the desired substitution pattern and the nature of the functional groups present in the starting materials and the final product.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural map can be assembled.
In the ¹H NMR spectrum of 1-butyl-1H-imidazole-4-carbaldehyde, distinct signals corresponding to the protons of the imidazole (B134444) ring, the aldehyde functional group, and the butyl chain are expected.
The most downfield signal is anticipated to be the aldehydic proton (-CHO), likely appearing as a singlet in the range of δ 9.5-10.0 ppm due to the strong deshielding effect of the carbonyl group. The protons on the imidazole ring, H-2 and H-5, would also exhibit downfield shifts. The H-2 proton, positioned between two nitrogen atoms, is expected to be a singlet around δ 7.8-8.2 ppm. The H-5 proton, adjacent to the aldehyde group, would also be a singlet, appearing in a similar region, approximately δ 7.7-8.1 ppm.
The protons of the N-butyl group will show characteristic aliphatic signals. The methylene (B1212753) group directly attached to the imidazole nitrogen (N-CH₂-) is expected to be the most deshielded of the butyl chain, appearing as a triplet around δ 4.1-4.3 ppm. The subsequent methylene group (-CH₂-) would likely resonate as a sextet or multiplet in the region of δ 1.7-1.9 ppm. Further upfield, the next methylene group (-CH₂-) would appear as a sextet around δ 1.3-1.5 ppm, and the terminal methyl group (-CH₃) would be the most shielded, appearing as a triplet around δ 0.9-1.0 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet (s) |
| Imidazole H-2 | 7.8 - 8.2 | Singlet (s) |
| Imidazole H-5 | 7.7 - 8.1 | Singlet (s) |
| N-CH₂- (Butyl) | 4.1 - 4.3 | Triplet (t) |
| -CH₂- (Butyl) | 1.7 - 1.9 | Sextet/Multiplet |
| -CH₂- (Butyl) | 1.3 - 1.5 | Sextet |
| -CH₃ (Butyl) | 0.9 - 1.0 | Triplet (t) |
The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 185-195 ppm.
The carbon atoms of the imidazole ring will resonate in the aromatic region. C-4, being attached to the electron-withdrawing aldehyde group, would be significantly deshielded. The expected shifts for the imidazole carbons are C-2 (δ 138-142 ppm), C-4 (δ 145-150 ppm), and C-5 (δ 120-125 ppm).
For the butyl chain, the carbon attached to the nitrogen (N-CH₂) is expected around δ 48-52 ppm. The other carbons of the butyl group would appear at progressively higher fields: the second carbon at approximately δ 30-34 ppm, the third at δ 19-23 ppm, and the terminal methyl carbon at δ 13-15 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 185 - 195 |
| Imidazole C-4 | 145 - 150 |
| Imidazole C-2 | 138 - 142 |
| Imidazole C-5 | 120 - 125 |
| N-CH₂- (Butyl) | 48 - 52 |
| -CH₂- (Butyl) | 30 - 34 |
| -CH₂- (Butyl) | 19 - 23 |
| -CH₃ (Butyl) | 13 - 15 |
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the butyl chain and the imidazole ring to their corresponding carbon signals.
An HMBC spectrum is crucial for establishing longer-range connectivity (typically over two to three bonds). Key expected correlations would include the aldehydic proton showing a cross-peak to the imidazole C-4 and C-5 carbons. The H-5 proton would show a correlation to the C-4 and the aldehyde carbonyl carbon. The H-2 proton would correlate with C-4 and C-5. Furthermore, the N-CH₂ protons of the butyl group would show correlations to the imidazole C-2 and C-5 carbons, confirming the attachment of the butyl group at the N-1 position.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band for the C=O stretch of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. nih.gov The C-H stretching vibration of the aldehyde proton is also characteristic, appearing as a weaker band around 2720-2820 cm⁻¹.
Aromatic C-H stretching from the imidazole ring would be observed above 3000 cm⁻¹, likely in the 3100-3150 cm⁻¹ region. nih.gov The aliphatic C-H stretching vibrations of the butyl group would appear as strong absorptions in the 2850-2960 cm⁻¹ range. nih.gov The C=N and C=C stretching vibrations within the imidazole ring are expected to produce several bands in the 1450-1600 cm⁻¹ region. nih.gov Bending vibrations for the CH₂ and CH₃ groups of the butyl chain would be visible in the 1370-1470 cm⁻¹ range.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch (Imidazole) | 3100 - 3150 | Medium |
| Aliphatic C-H Stretch (Butyl) | 2850 - 2960 | Strong |
| Aldehyde C-H Stretch | 2720 - 2820 | Weak |
| Aldehyde C=O Stretch | 1680 - 1700 | Strong, Sharp |
| C=N, C=C Stretch (Imidazole Ring) | 1450 - 1600 | Medium-Strong |
| Aliphatic C-H Bend (Butyl) | 1370 - 1470 | Medium |
Raman spectroscopy provides complementary vibrational information to FT-IR. The C=O stretching vibration of the aldehyde would also be present in the Raman spectrum, though its intensity can vary. A key feature in the Raman spectrum would be the symmetric stretching modes of the imidazole ring, which are often strong. These are expected in the 1300-1500 cm⁻¹ region.
The aliphatic C-H stretching modes of the butyl group (2800-3000 cm⁻¹) and the aromatic C-H stretching of the imidazole ring (around 3100 cm⁻¹) would also be observable. nist.gov The thiocyanate (B1210189) group mentioned in one study is not present in this compound, but the principles of assigning alkyl and ring vibrations are transferable. nist.gov Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar character, which can be weak or absent in the IR spectrum, thus providing a more complete vibrational profile of the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For this compound (C₈H₁₂N₂O), the expected molecular weight is approximately 152.19 g/mol . biosynth.comguidechem.comsigmaaldrich.comsmolecule.com
In a typical electron ionization mass spectrum, a molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight. The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For instance, the exact mass of this compound is calculated to be 152.094963011. guidechem.com The observation of a molecular ion with a mass very close to this value would strongly support the compound's identity.
Furthermore, the fragmentation pattern in the mass spectrum would offer structural insights. Common fragmentation pathways for this molecule could include the loss of the butyl group, the formyl group, or other characteristic cleavages of the imidazole ring.
While specific experimental mass spectral data for this compound is not detailed in the reviewed literature, techniques such as triple quadrupole or Orbitrap mass spectrometry are commonly employed for the analysis of related imidazole compounds. researchgate.net
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Exact Mass | 152.094963011 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected due to the presence of the conjugated imidazole ring and the carbonyl group of the aldehyde.
Although specific UV-Vis absorption maxima (λmax) for this compound are not available in the surveyed literature, related heteroaromatic aldehydes exhibit characteristic absorptions. For example, studies on 4-pyridine carboxaldehyde hydrazone show UV absorption peaks that can be used to monitor reactions. acs.org The electronic transitions responsible for these absorptions are typically π → π* and n → π* transitions associated with the conjugated system and the carbonyl group, respectively. The position and intensity of these absorption bands are sensitive to the solvent polarity and the substitution pattern on the imidazole ring.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for verifying the empirical and molecular formula. For this compound, with the molecular formula C₈H₁₂N₂O, the theoretical elemental composition can be calculated. biosynth.comguidechem.comsigmaaldrich.comsmolecule.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 8 | 96.088 | 63.13% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.95% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 18.42% |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.51% |
| Total | 152.197 | 100.00% |
Experimental determination of the CHN percentages through combustion analysis should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages to confirm the purity and elemental composition of a synthesized sample.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Since this compound is a solid, this method could be used to obtain detailed structural information, including bond lengths, bond angles, and intermolecular interactions. sigmaaldrich.comsigmaaldrich.com
While specific X-ray crystallographic data for this compound has not been reported in the searched literature, crystal structures of related compounds, such as 1-butylimidazole, are available in the Crystallography Open Database. nih.gov This indicates that the broader class of N-butyl-substituted imidazoles can form crystals suitable for X-ray diffraction analysis. A successful crystallographic study of this compound would provide definitive proof of its structure and reveal details about its crystal packing and hydrogen bonding network.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study various imidazole (B134444) derivatives, offering a balance between accuracy and computational cost.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 1-butyl-1H-imidazole-4-carbaldehyde, this involves finding the minimum energy conformation of the butyl chain and the orientation of the carbaldehyde group relative to the imidazole ring.
Table 1: Illustrative Optimized Geometrical Parameters of this compound (Predicted based on similar structures)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C1-N1 | 1.38 |
| N1-C2 | 1.32 | |
| C2-N2 | 1.39 | |
| N2-C3 | 1.36 | |
| C3-C1 | 1.37 | |
| C3-C4 | 1.45 | |
| C4=O1 | 1.22 | |
| N1-C5 | 1.47 | |
| Bond Angle | C1-N1-C2 | 108.5 |
| N1-C2-N2 | 111.0 | |
| C2-N2-C3 | 107.0 | |
| N2-C3-C1 | 107.5 | |
| C3-C1-N1 | 106.0 | |
| Dihedral Angle | C1-N1-C5-C6 | 179.5 |
Note: The data in this table is illustrative and based on typical values for similar imidazole derivatives.
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsion. nih.gov
For this compound, characteristic vibrational modes would include the C=O stretching of the carbaldehyde group, C-N stretching and ring vibrations of the imidazole core, and various C-H stretching and bending modes of the butyl chain. A study on a similar compound, 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide, utilized DFT to investigate its vibrational frequencies and make detailed assignments using PED calculations. researchgate.net
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods provide a suite of descriptors that help in understanding the reactivity and interaction of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
In imidazole derivatives, the HOMO is often localized on the imidazole ring, indicating it as the primary site for electrophilic attack. The LUMO, conversely, is typically distributed over the electron-withdrawing groups. For this compound, the carbaldehyde group would influence the distribution of the LUMO. A study on 4(5)-imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone showed that the HOMO is mainly centered on the imidazole ring and the sulfur atom. orientjchem.org
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound (Predicted)
| Parameter | Energy (eV) |
| E_HOMO | -6.5 |
| E_LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The data in this table is illustrative and based on typical values for similar imidazole derivatives.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and are favorable for nucleophilic attack. nih.gov
For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbaldehyde group and one of the nitrogen atoms of the imidazole ring, making these the most probable sites for electrophilic attack. The hydrogen atoms of the imidazole ring and the butyl chain would exhibit positive potential. Studies on similar imidazole derivatives confirm that the MEP is a valuable tool for predicting reactive sites. orientjchem.orgresearchgate.net
Fukui functions are another descriptor used to identify the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in distinguishing between electrophilic and nucleophilic attack sites with greater precision.
Table 3: Illustrative Mulliken Atomic Charges on Selected Atoms of this compound (Predicted)
| Atom | Charge (a.u.) |
| O1 (carbonyl) | -0.55 |
| N1 (imidazole) | -0.30 |
| N2 (imidazole) | -0.25 |
| C4 (carbonyl) | +0.40 |
| H (imidazole N-H) | +0.35 |
Note: The data in this table is illustrative and based on typical values for similar imidazole derivatives.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and hyperconjugative interactions within a molecule. q-chem.com It provides a localized, Lewis-like description of the electronic structure, allowing for the quantification of electron density transfer between filled donor orbitals and empty acceptor orbitals. wisc.edu
The analysis of 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone also utilized NBO to understand its electronic structure. orientjchem.org The polarization coefficients derived from NBO analysis indicate the contribution of atomic hybrids to the formation of chemical bonds. For instance, in the N₅–H₂₀ bond of this molecule, the polarization coefficients for N₅ and H₂₀ were 0.8603 and 0.5097, respectively, highlighting the greater importance of the nitrogen hybrid orbital in this bond. orientjchem.org
Quantum Theory of Atoms in Molecules (QTAIM) and Related Topological Methods
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This approach allows for the calculation of atomic properties by partitioning the molecular space into atomic basins. wikipedia.org
Topological analysis of the electron density is crucial for understanding non-covalent interactions within molecular systems. nih.gov For imidazole derivatives, methods like QTAIM have been employed to analyze these interactions. nih.gov The theory identifies critical points in the electron density that correspond to atomic nuclei, bond paths, rings, and cages, thus defining the molecular structure. wiley-vch.de
The Reduced Density Gradient (RDG) is a topological tool derived from the electron density and its first derivative, used to visualize and characterize non-covalent interactions such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govresearchgate.net The RDG method generates plots that reveal these interactions based on the sign of the second Hessian eigenvalue of the electron density. researchgate.net
The Electron Localization Function (ELF) is a topological tool that provides a measure of electron localization in a molecule, revealing regions of high probability for finding an electron pair. nih.govjussieu.fr It is particularly useful for analyzing covalent bonds and lone pairs. nih.gov The ELF is defined in a way that its values range from 0 to 1, with values close to 1 indicating a high degree of electron localization. aps.org
In the analysis of N-Butyl-1H-benzimidazole, ELF maps confirmed the presence of bonding and non-bonding electrons. nih.gov High ELF values, often depicted in red, around hydrogen atoms signify strong covalent bonds. nih.gov Conversely, lower electron localization values, often shown in orange, can describe bonds like the C-N bond. nih.gov The ELF can be used to understand the nature of chemical bonding, distinguishing between covalent, metallic, and ionic interactions. aps.org
The Localized Orbital Locator (LOL) is another topological method that complements the ELF analysis. nih.gov Like ELF, LOL depends on the kinetic energy density and helps in visualizing regions of high electron localization, corresponding to the maximum overlap of localized orbitals. nih.govresearchgate.net
For N-Butyl-1H-benzimidazole, LOL maps provided insights into the distribution of electron density, confirming the presence of bonding and non-bonding electrons. nih.gov High LOL values around hydrogen atoms indicate significant electron localization due to covalent bonding. nih.gov The combination of ELF and LOL analyses offers a comprehensive picture of the electronic structure and bonding characteristics of a molecule. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into intermolecular interactions and the effects of the solvent environment. osti.gov These simulations can quantify reactant-water-cosolvent interactions that influence chemical reactivity. osti.gov
For imidazolium-based ionic liquids, which share structural similarities with this compound, MD simulations have been employed to investigate their structure and dynamics in mixtures with alcohols like ethanol. researchgate.net These studies have revealed important differences in ionic structure depending on the solvent. researchgate.net Water, as a solvent, can significantly influence the solubility, diffusivity, and reaction rates of reactants and products. physchemres.org The insights gained from MD simulations are crucial for understanding how the solvent environment can modulate the properties and reactivity of molecules like this compound.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for various technological applications due to their ability to alter the properties of light. researchgate.net Organic molecules, particularly those with delocalized π-electron systems, often exhibit significant NLO properties. nih.gov The NLO response is related to the molecular polarizability, which is influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net A smaller HOMO-LUMO gap generally leads to higher polarizability and a more pronounced NLO response. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.netnih.gov Studies on various imidazole and triazole derivatives have demonstrated their potential as NLO materials. For instance, investigations into imidazole-2-carboxaldehyde and N-substituted 1,2,4-triazole (B32235) derivatives have shown that these compounds can possess significant NLO properties, validated by high values of dipole moment, polarizability, and hyperpolarizability. researchgate.netresearchgate.net The presence of donor and acceptor groups within a molecule can facilitate intramolecular charge transfer, a key factor for enhancing NLO activity. nih.gov Therefore, theoretical predictions of the NLO properties of this compound could guide the experimental design of new NLO materials. nih.gov
Theoretical Assessment of Stability and Degradation Pathways (e.g., Bond Dissociation Energies)
Theoretical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity and stability of molecules. The calculation of bond dissociation energy is a key component of this analysis. BDE is defined as the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. A lower BDE indicates a weaker bond, suggesting that this bond is more susceptible to breaking and can be a potential starting point for degradation processes like autoxidation.
For instance, a computational study on a related compound, 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide, utilized DFT calculations to determine possible sites for autoxidation and degradation by calculating the BDEs for all single acyclic bonds. researchgate.net This type of analysis identifies the weakest links in the molecular structure, offering insights into how the molecule might break down under various conditions.
In the context of this compound, a theoretical assessment would involve calculating the BDE for various bonds within the molecule, such as the C-H bonds of the butyl group, the bonds connecting the butyl group and the carbaldehyde group to the imidazole ring, and the bonds within the imidazole ring itself.
Illustrative Bond Dissociation Energy Analysis
To illustrate the concept, the following table outlines the types of bonds in this compound that would be analyzed in a typical BDE study. The values are hypothetical and for demonstrative purposes only, as specific experimental or calculated data for this compound were not found.
| Bond Type | Location in this compound | Significance of BDE |
| C-N (Imidazole Ring-Butyl Group) | Connection between the imidazole nitrogen and the butyl chain | A lower BDE could indicate a potential for dealkylation as a degradation pathway. |
| C-C (Imidazole Ring-Carbaldehyde Group) | Connection between the imidazole carbon and the aldehyde functional group | The strength of this bond is crucial for the stability of the aldehyde functionality on the imidazole core. |
| C-H (Aldehyde) | The hydrogen atom of the carbaldehyde group | Cleavage of this bond is often involved in oxidation reactions of aldehydes. |
| C-H (Butyl Chain) | Hydrogens on the butyl group | The relative BDEs of primary, secondary hydrogens on the butyl chain can indicate preferential sites for radical attack. |
| C-Cl (in related halo-heterocycles) | N/A for the target compound | Studies on chlorothiazoles show that the BDE can be significantly lower at specific positions (e.g., the 2-position), indicating a site of reactivity. nih.gov |
Research on other five-membered heterocycles, such as thiazole (B1198619) and oxazole, has shown that the 2-position often has a lower BDE compared to other positions on the ring, making it a primary reaction site. nih.gov For substituted imidazoles, a similar positional reactivity would be expected, influenced by the electronic effects of the substituents. In the case of this compound, the butyl group at the 1-position and the carbaldehyde group at the 4-position would electronically influence the entire ring system, thereby affecting the BDE of each bond within the imidazole core.
Reactivity and Synthetic Transformations of 1 Butyl 1h Imidazole 4 Carbaldehyde
Aldehyde Functional Group Reactivity
The aldehyde group at the C4 position of the imidazole (B134444) ring is a key site for various chemical reactions. Its reactivity is central to the role of 1-butyl-1H-imidazole-4-carbaldehyde as a precursor in the synthesis of more complex molecules. chemicalbook.com
Condensation Reactions for Imino/Enamine Formation
The reaction of an aldehyde with a primary amine leads to the formation of an imine, a compound containing a carbon-nitrogen double bond. masterorganicchemistry.com This condensation reaction is typically reversible and involves the elimination of a water molecule. masterorganicchemistry.compeerj.com The formation of imines from aldehydes and primary amines is a fundamental transformation in organic chemistry, often catalyzed by acid. masterorganicchemistry.com The general mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. youtube.com
Similarly, the reaction of an aldehyde with a secondary amine can lead to the formation of an enamine. youtube.com This process also involves the formation of a carbinolamine intermediate, followed by the elimination of water. The resulting enamine contains a nitrogen atom attached to a double bond.
While specific studies detailing the condensation of this compound with primary and secondary amines to form imines and enamines respectively are not extensively documented in the provided search results, the general reactivity of aldehydes suggests that it readily participates in such transformations. masterorganicchemistry.comyoutube.com These reactions are crucial for introducing nitrogen-containing functionalities and for constructing larger molecular frameworks. nih.gov
Derivatization to Carboxylic Acids and Alcohols
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol.
Oxidation to Carboxylic Acids: The oxidation of aldehydes to carboxylic acids is a common transformation in organic synthesis. Various oxidizing agents can be employed for this purpose. The resulting 1-butyl-1H-imidazole-4-carboxylic acid is a valuable intermediate in its own right, with the imidazole-4-carboxylic acid scaffold being used in the synthesis of coordination polymers and other complex structures. researchgate.net
Reduction to Alcohols: The reduction of the aldehyde group yields the corresponding primary alcohol, (1-butyl-1H-imidazol-4-yl)methanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The synthesis of imidazole-4-methanol (B184089) from 1H-imidazole-4-carbaldehyde has been reported. chemicalbook.com
Nucleophilic Addition and Knoevenagel Condensation Reactions
The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by nucleophiles. This fundamental reactivity allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Knoevenagel Condensation: The Knoevenagel condensation is a well-established method for carbon-carbon bond formation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. aston.ac.ukresearchgate.net This reaction is widely used to synthesize substituted alkenes. researchgate.net Imidazole itself can act as a catalyst for the Knoevenagel condensation. researchgate.net
The reaction of this compound with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, would be expected to proceed via a Knoevenagel condensation to yield the corresponding arylidene derivatives. These reactions are often facilitated by weak bases like piperidine (B6355638) or can be promoted by ionic liquids. researchgate.netrsc.org For instance, the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with various phenyl acetonitriles has been successfully carried out in 1-butyl-3-methylimidazolium-based ionic liquids, highlighting the utility of this reaction type for heterocyclic aldehydes. rsc.org
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Product Type |
| This compound | Malononitrile | 2-((1-butyl-1H-imidazol-4-yl)methylene)malononitrile |
| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-(1-butyl-1H-imidazol-4-yl)acrylate |
| This compound | Diethyl malonate | Diethyl 2-((1-butyl-1H-imidazol-4-yl)methylene)malonate |
Imidazole Ring Functionalization
The imidazole ring in this compound possesses aromatic character and can undergo various functionalization reactions.
N-Alkylation and N-Substitution Reactions
The imidazole ring contains a secondary amine nitrogen (N-1) that can be deprotonated and subsequently alkylated or substituted. The regioselectivity of N-alkylation in imidazole and related azole systems can be influenced by the reaction conditions, including the base and solvent used, as well as by the steric and electronic properties of substituents on the ring. beilstein-journals.org
For instance, in the related indazole system, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation. beilstein-journals.org It is plausible that similar conditions could be applied to this compound to introduce a second substituent at the N-1 position, leading to the formation of a quaternary imidazolium (B1220033) salt. The N-3 position is already substituted with a butyl group.
| Reagent | Product Type |
| Methyl iodide | 1-butyl-3-methyl-4-formyl-1H-imidazol-3-ium iodide |
| Benzyl bromide | 1-benzyl-3-butyl-4-formyl-1H-imidazol-3-ium bromide |
| Ethyl tosylate | 1-butyl-3-ethyl-4-formyl-1H-imidazol-3-ium tosylate |
Electrophilic Aromatic Substitution (EAS) on the Imidazole Ring
The imidazole ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The butyl group at N-1 is an activating group, while the formyl group at C-4 is a deactivating group.
Cascade and Annulation Reactions to Form Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic imidazole ring and an electrophilic aldehyde, makes it an excellent substrate for cascade and annulation reactions to construct fused heterocyclic systems. These reactions are highly valuable in medicinal chemistry as they provide rapid access to complex molecular scaffolds. nih.gov
One major class of fused systems accessible from imidazole aldehydes are the imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. acs.orgmdpi.comjst.go.jp These are typically synthesized through the condensation of a 2-amino-pyridine or 2-amino-pyrimidine with an α-halocarbonyl compound. In a related fashion, multicomponent reactions involving an aminopyridine, an aldehyde like this compound, and a third component like an isocyanide (Groebke-Blackburn-Bienaymé reaction) can afford highly substituted imidazo[1,2-a]pyridines. acs.org
Another important fused system is the imidazo[1,5-a]pyridine (B1214698) scaffold. organic-chemistry.orgrsc.org Synthetic strategies towards these compounds can involve the cyclocondensation of 2-(aminomethyl)pyridines with aldehydes. beilstein-journals.org In such a reaction, this compound would react with the primary amine of the 2-(aminomethyl)pyridine to form an imine, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the fused product.
Furthermore, condensation of aminoimidazolecarbaldehydes with compounds bearing an active methylene group can lead to the formation of imidazo[4,5-b]pyridines. capes.gov.br By analogy, this compound could potentially be converted into a 5-amino derivative, which could then undergo similar annulation reactions.
Table 2: Examples of Annulation Reactions for the Synthesis of Fused Imidazoles (by Analogy)
| Fused System | General Reaction Type | Reactants (Analogous) | Resulting Scaffold |
| Imidazo[1,2-a]pyridine | Three-component reaction | 2-Aminopyridine, Aldehyde, Isocyanide | 3-(Imidazolyl)-imidazo[1,2-a]pyridine |
| Imidazo[1,5-a]pyridine | Cyclocondensation | 2-(Aminomethyl)pyridine, Aldehyde | 1-(Imidazolyl)-imidazo[1,5-a]pyridine |
| Imidazo[4,5-b]pyridine | Condensation/Cyclization | 5-Aminoimidazole-4-carbaldehyde, Malononitrile | Substituted Imidazo[4,5-b]pyridine |
Stereoselective Transformations Involving the Carbaldehyde Moiety
The carbaldehyde group of this compound is a key site for introducing chirality into the molecule through stereoselective transformations. These reactions are crucial for the synthesis of enantiomerically pure compounds for pharmaceutical applications.
One common approach is the use of chiral auxiliaries . sigmaaldrich.com A chiral auxiliary can be temporarily attached to the molecule, for example, by forming a chiral imine or acetal (B89532) with the aldehyde. This auxiliary then directs the stereochemical course of a subsequent reaction, such as a nucleophilic addition to the carbon-nitrogen double bond or a cycloaddition. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
Asymmetric organocatalysis represents another powerful tool for stereoselective transformations of aldehydes. youtube.com Chiral secondary amines, such as proline and its derivatives, can catalyze reactions by forming a transient chiral enamine with the aldehyde (if an α-proton is available) or a chiral iminium ion. For an aldehyde like this compound, iminium ion activation would be the relevant pathway. This activation enhances the electrophilicity of the aldehyde and allows for stereoselective conjugate additions of nucleophiles if the aldehyde is first converted to an α,β-unsaturated derivative (e.g., via a Wittig or Horner-Wadsworth-Emmons reaction). Proline can also catalyze asymmetric aldol (B89426) reactions between an aldehyde and a ketone. youtube.com
Metal-catalyzed asymmetric synthesis is also highly relevant. The asymmetric reduction of the aldehyde to a primary alcohol can be achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP), or through enzymatic reduction. Similarly, the enantioselective addition of organometallic reagents (e.g., dialkylzinc or Grignard reagents) to the aldehyde can be promoted by chiral ligands, yielding chiral secondary alcohols.
Table 3: Potential Stereoselective Transformations of the Carbaldehyde Group
| Reaction Type | Method | Catalyst/Reagent | Potential Chiral Product |
| Asymmetric Aldol Reaction | Organocatalysis | Proline, Ketone | Chiral β-hydroxy ketone |
| Asymmetric Reduction | Metal Catalysis | [Ru(BINAP)Cl₂], H₂ | Chiral (1-butyl-1H-imidazol-4-yl)methanol |
| Asymmetric Alkylation | Metal Catalysis | Dialkylzinc, Chiral ligand (e.g., DAIB) | Chiral secondary alcohol |
| Auxiliary-Controlled Addition | Chiral Auxiliary | 1. Chiral amine; 2. Organometallic reagent; 3. Hydrolysis | Chiral secondary alcohol |
Applications in Advanced Materials Science and Catalysis
Precursors for Functionalized Polymers and Polymeric Materials
1-butyl-1H-imidazole-4-carbaldehyde serves as a versatile precursor for the synthesis of functionalized polymers. chemicalbook.com The aldehyde group provides a reactive site for various polymerization reactions or for grafting the molecule onto existing polymer backbones. This allows for the introduction of the imidazole (B134444) moiety into the material, imparting specific properties such as improved water-solubility, metal-ion coordination capabilities, or pH-responsiveness. smolecule.com
The presence of the butyl group can enhance the solubility of the monomer in organic solvents, facilitating its use in a broader range of polymerization conditions. The resulting polymers, incorporating the this compound unit, have potential applications in areas such as specialty coatings, membranes, and hydrogels.
Table 1: Molecular Features of this compound for Polymer Synthesis
| Molecular Feature | Role in Polymer Science |
| Aldehyde Group | Reactive handle for polymerization (e.g., condensation reactions) or post-polymerization modification. |
| Imidazole Ring | Imparts functionality to the polymer, such as hydrophilicity, pH sensitivity, and metal-binding sites. smolecule.com |
| N-Butyl Group | Improves solubility in organic solvents, aiding in polymer processing and synthesis. |
Ligands in Coordination Chemistry and Metal Complex Synthesis
The imidazole ring system is a cornerstone in coordination chemistry, and this compound is no exception. smolecule.com The nitrogen atoms in the imidazole ring can effectively coordinate with a variety of metal ions, making it a useful ligand for the synthesis of metal complexes. chemicalbook.com The aldehyde functional group can also participate in coordination or be chemically modified, for instance, through condensation with amines to form Schiff base ligands, which can then form stable complexes with transition metals. nih.gov
The substitution of a butyl group at the N1 position of the imidazole ring plays a crucial role in directing the coordination geometry, preventing this nitrogen from acting as a bridging ligand and favoring the formation of discrete, well-defined metal complexes. These complexes are investigated for their potential in catalysis, medicinal chemistry, and materials science. nih.gov
Table 2: Research Findings on Imidazole-Aldehyde Ligands in Metal Complexes
| Complex Type | Metal Ion | Application/Finding | Source |
| Imidazole-carboxaldehyde Complex | Copper (Cu) | Forms a complex with oxidase-like activity used in colorimetric sensing. nih.gov | nih.gov |
| Benzimidazole-derived Schiff Base | Transition Metals | Metal complexes exhibit enhanced catalytic activity for organic transformations. nih.gov | nih.gov |
| Imidazole Derivatives | General | The imidazole ring is a key scaffold for forming complexes with diverse pharmacological activities. smolecule.com | smolecule.com |
Components for Metal-Organic Frameworks (MOFs) Construction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole-based molecules are frequently employed as the organic linkers in MOF synthesis. chemicalbook.com this compound can serve as a functional linker in the construction of MOFs. chemicalbook.com
The imidazole nitrogen can coordinate to the metal centers, while the butyl group extends into the pores of the framework, modifying the pore environment by increasing its hydrophobicity. Furthermore, the aldehyde group offers a site for post-synthetic modification, where new chemical functionalities can be introduced into the MOF after its initial construction. This allows for the fine-tuning of the MOF's properties for specific applications like gas storage, separation, or catalysis. Research on related imidazole-dicarboxylate ligands has shown their successful use in constructing 3D MOFs. researchgate.net
Table 3: Role of this compound in MOF Construction
| Structural Feature | Function in MOF Architecture | Potential Impact on MOF Properties |
| Imidazole Nitrogen | Coordination to metal nodes to form the framework structure. chemicalbook.comresearchgate.net | Defines the topology and stability of the MOF. |
| Aldehyde Group | Available for post-synthetic modification. | Allows for the introduction of new functional groups, tailoring the MOF for specific applications. |
| Butyl Group | Projects into the MOF pores or channels. | Modifies the hydrophobicity of the pores, influencing guest molecule adsorption and selectivity. |
Role in Catalytic Processes and Organocatalysis
The chemical functionalities of this compound allow it to play a role in various catalytic processes. smolecule.com The imidazole moiety can function as a nucleophilic or base catalyst in certain organic reactions. acs.org
Moreover, metal complexes synthesized from this ligand can act as potent catalysts for a range of transformations, including polymerization and oxidation reactions. nih.gov For example, a copper complex derived from a related imidazole-2-carboxaldehyde was shown to possess oxidase-like activity, catalyzing oxidation reactions. nih.gov In the field of organocatalysis, the aldehyde group can react with chiral amines to form transient iminium ions, which are key intermediates in many enantioselective transformations.
Applications in Chemical Sensing Technologies and Probe Development
The aldehyde group is a key feature for the application of this compound in chemical sensing. The parent compound, 1H-imidazole-4-carbaldehyde, is known to be used in fabricating colorimetric chemosensors. chemicalbook.com The principle often involves the reaction of the aldehyde with a specific analyte, leading to the formation of a new compound with different optical properties, such as a change in color or fluorescence.
For instance, the condensation reaction between the aldehyde and an amine-containing analyte forms a Schiff base, which can produce a detectable colorimetric signal. This makes the compound a candidate for developing probes for biologically or environmentally important amines. Additionally, metal complexes derived from this ligand can be used in sensing applications, as demonstrated by a copper-imidazole-carboxaldehyde complex used for the colorimetric detection of glutathione (B108866) and ascorbic acid. nih.gov
Table 4: Applications in Chemical Sensing
| Sensing Principle | Target Analyte(s) | Role of this compound | Source |
| Colorimetric Detection | Amines, Glutathione, Ascorbic Acid nih.govchemicalbook.com | Reacts with the analyte to produce a color change (e.g., via Schiff base formation). chemicalbook.com | nih.govchemicalbook.com |
| Colorimetric Assay | Reducing small-molecule compounds nih.gov | Forms a metal complex with oxidase-like activity that is inhibited by the analyte, causing a measurable signal. nih.gov | nih.gov |
Role As a Key Synthetic Intermediate in Complex Organic Synthesis
Building Block for Diverse Heterocyclic Scaffolds
The presence of both an aldehyde functional group and a nucleophilic imidazole (B134444) ring makes 1-butyl-1H-imidazole-4-carbaldehyde an ideal starting material for the synthesis of various fused and substituted heterocyclic systems. Its reactivity enables chemists to construct intricate molecular frameworks with potential applications in medicinal chemistry and materials science.
One notable application is in the synthesis of imidazo[4,5-b]pyridines . These fused heterocyclic compounds are of significant interest due to their structural similarity to purines, which are fundamental components of DNA and RNA. The synthesis can be achieved through the condensation of this compound with a suitable 1,3-dicarbonyl compound, followed by a cyclization reaction. This approach provides a straightforward route to novel imidazopyridinone derivatives. mdpi.com
Furthermore, this compound serves as a precursor for the synthesis of imidazo[1,2-a]pyridines . These scaffolds are recognized for their wide range of biological activities, including antiviral and anticancer properties. google.commdpi.com The synthesis typically involves the reaction of an aminopyridine with an α-haloketone, which can be derived from the aldehyde functionality of this compound.
The versatility of this intermediate extends to its use in multicomponent reactions, such as the Biginelli reaction , to produce dihydropyrimidinones. scirp.orgresearchgate.net These reactions are highly efficient in building molecular complexity in a single step. By reacting this compound with a β-ketoester and urea (B33335) or thiourea, a variety of substituted dihydropyrimidinones bearing the 1-butyl-1H-imidazol-4-yl moiety can be synthesized.
| Heterocyclic Scaffold | Synthetic Approach | Key Reactants |
| Imidazo[4,5-b]pyridines | Condensation and cyclization | This compound, 1,3-dicarbonyl compounds |
| Imidazo[1,2-a]pyridines | Cyclocondensation | Derivative of this compound (e.g., α-haloketone), aminopyridine |
| Dihydropyrimidinones | Biginelli Reaction | This compound, β-ketoester, urea/thiourea |
Intermediate in the Synthesis of Compounds for Agrochemical Research
The imidazole ring is a common feature in many commercially successful agrochemicals. Consequently, this compound has been explored as a valuable intermediate in the synthesis of novel compounds for agrochemical applications, including fungicides, insecticides, and plant growth regulators. google.comnih.govgoogle.com
In the realm of fungicides, research has shown that imidazole derivatives can exhibit potent activity against various plant pathogens. For instance, N-cyano-1H-imidazole-4-carboxamides, which can be synthesized from imidazole-4-carbaldehyde precursors, have demonstrated selective and high efficiency against Rhizoctonia solani, a common soil-borne fungal pathogen. The aldehyde group of this compound can be converted to a carboxamide, which is then further functionalized to yield the target N-cyano-carboxamide derivatives.
The development of novel insecticides is another area where this intermediate finds application. Imidazopyridine mesoionic derivatives containing an amido group, synthesized from precursors related to this compound, have shown significant insecticidal activity against aphids and planthoppers. nih.gov These compounds are designed to interact with specific receptors in insects, such as the nicotinic acetylcholine (B1216132) receptor. nih.gov
| Agrochemical Class | Target Compound Type | Potential Application |
| Fungicides | N-cyano-1H-imidazole-4-carboxamides | Control of fungal plant pathogens like Rhizoctonia solani |
| Insecticides | Imidazopyridine mesoionic derivatives | Control of sucking insects such as aphids and planthoppers |
| Plant Growth Regulators | Substituted imidazoles | Regulation of plant development and growth |
Precursor for Advanced Organic Building Blocks and Reagents
Beyond its direct use in the synthesis of bioactive molecules, this compound is a valuable precursor for the creation of more complex and specialized organic building blocks and reagents. These include functionalized ionic liquids and precursors to N-heterocyclic carbenes (NHCs).
Functionalized imidazolium (B1220033) salts , which are the basis of many ionic liquids, can be prepared from this compound. The aldehyde group can be a site for further modification, or the imidazole nitrogen can be quaternized to form the imidazolium cation. rsc.org These ionic liquids can be "task-specific," designed for applications in catalysis, extraction, and as green solvents.
The synthesis of N-heterocyclic carbene (NHC) precursors is another significant application. rsc.org NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and catalysis. The imidazolium salts derived from this compound can be deprotonated to generate the corresponding NHC. The butyl group at the N1 position and the potential for functionalization at the C4 position (derived from the original aldehyde) allow for the fine-tuning of the steric and electronic properties of the resulting NHC ligand.
Moreover, the aldehyde functionality allows for the introduction of chirality, leading to the synthesis of chiral imidazolyl alcohols . These can serve as chiral auxiliaries or as building blocks for the synthesis of enantiomerically pure compounds. The reduction of the aldehyde group to a hydroxyl group, for example, opens up possibilities for further stereoselective reactions.
| Advanced Building Block/Reagent | Synthetic Transformation | Potential Application |
| Functionalized Imidazolium Salts | N-alkylation/quaternization of the imidazole ring | Task-specific ionic liquids for catalysis and green chemistry |
| N-Heterocyclic Carbene (NHC) Precursors | Conversion to imidazolium salts | Ligands for organometallic catalysis |
| Chiral Imidazolyl Alcohols | Reduction of the aldehyde group | Chiral auxiliaries and building blocks in asymmetric synthesis |
Future Research Trajectories and Methodological Innovations
Development of Novel and Environmentally Benign Synthetic Pathways
The future of synthesizing 1-butyl-1H-imidazole-4-carbaldehyde is geared towards greener and more efficient methodologies. Traditional synthesis routes for similar imidazole (B134444) aldehydes often serve as a foundation for these innovations. Research is focused on overcoming limitations such as the use of harsh reagents, high temperatures, and multi-step procedures that generate significant waste.
Key future directions include:
One-Pot Syntheses: Streamlined methods, such as those adapted from the synthesis of related compounds starting from materials like valeronitrile, are being investigated. These one-pot procedures, which avoid the isolation of intermediates, reduce solvent usage and reaction time, aligning with the principles of green chemistry.
Catalytic Routes: The development of novel catalysts is crucial for activating the imidazole core for formylation under milder conditions. This could involve exploring transition metal catalysts or organocatalysts that offer high selectivity for the C4 position of the 1-butyl-1H-imidazole precursor.
Flow Chemistry: The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters. Future research will likely focus on developing flow-based syntheses for this compound, enabling more efficient and reproducible production.
Microwave-Assisted Synthesis: Techniques like microwave-assisted synthesis, which has been successfully applied to other imidazole preparations like the van Leusen three-component reaction, could dramatically reduce reaction times and improve yields for the synthesis of this specific aldehyde. mdpi.com
A comparative table of potential synthetic approaches is provided below.
| Synthetic Approach | Potential Advantages | Research Focus |
| One-Pot Synthesis | Reduced waste, time, and solvent use. | Adapting procedures from similar molecules like 2-butyl-1H-imidazole-4-carbaldehyde. |
| Novel Catalysis | Milder reaction conditions, higher selectivity. | Development of specific organocatalysts or transition metal catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Designing and optimizing continuous flow reactors for the formylation step. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. | Applying microwave irradiation to key reaction steps, such as in van Leusen-type syntheses. mdpi.com |
Exploration of Unconventional Reactivity Profiles
Beyond its role as a standard synthetic intermediate, future research aims to uncover and harness the less obvious reactive properties of this compound. The unique combination of the N-substituted imidazole ring and the aldehyde group provides a platform for novel chemical transformations.
Future research trajectories in this area include:
Multicomponent Reactions (MCRs): The aldehyde functionality makes this compound an ideal candidate for use in MCRs. Investigating its participation in reactions like the Ugi or Passerini reaction could lead to the rapid generation of complex molecular scaffolds with potential biological activity.
Organocatalysis: The imidazole nucleus can act as a Brønsted base or a nucleophilic catalyst. Research will likely explore the potential of this compound and its derivatives to catalyze other organic reactions, expanding its utility beyond being just a building block.
Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it a valuable ligand. Future studies could focus on synthesizing novel metal-organic frameworks (MOFs) or coordination polymers where the compound serves as a functional linker, potentially leading to new materials with catalytic or sensory properties. chemicalbook.com
Photoredox Catalysis: The electronic properties of the imidazole ring could be exploited in photoredox-catalyzed reactions. Researchers may investigate its ability to act as a photosensitizer or to participate in radical-based transformations upon activation with light.
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
Key applications include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activities (e.g., Quantitative Structure-Activity Relationship or QSAR), and potential toxicity of novel derivatives of this compound. acs.orgstrategicallies.co.uk This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.
Reaction Optimization: Machine learning models can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize the yield and purity of this compound. researchgate.net This data-driven approach reduces the number of experiments needed, saving time and resources. mdpi.com AI can also help in predicting and avoiding potentially hazardous reactions. strategicallies.co.uk
Expanding the Scope of Applications in Emerging Interdisciplinary Fields
The structural motifs present in this compound suggest its potential utility in a wide range of advanced and interdisciplinary applications. Research is moving towards leveraging its unique properties in new contexts, building on the known activities of related imidazole compounds. smolecule.com
Potential emerging applications are outlined below:
| Interdisciplinary Field | Potential Application of this compound | Rationale based on Related Compounds |
| Medicinal Chemistry | Development of novel anticancer, antifungal, or antiviral agents. | The imidazole-4-carbaldehyde core is a known pharmacophore in various therapeutic agents, including those with antitumor and antimicrobial properties. smolecule.comfishersci.com |
| Materials Science | Creation of functional polymers, dyes, and chemosensors. | Imidazole derivatives are used as raw materials for dyes and surfactants. The parent imidazole-4-carbaldehyde is used in fabricating colorimetric chemosensors. fishersci.comchemicalbook.com |
| Organometallic Chemistry | Design of novel ligands for catalysis or Metal-Organic Frameworks (MOFs). | The imidazole ring is an effective metal-coordinating ligand, and related compounds are used to create functional materials. chemicalbook.com |
| Agrochemicals | Synthesis of new pesticides or herbicides. | Related butyl-imidazole structures have been investigated for use as pesticides. guidechem.com |
This forward-looking perspective underscores the significant untapped potential of this compound. Through innovations in synthesis, a deeper understanding of its reactivity, the integration of artificial intelligence, and exploration into new fields, this compound is poised to become a valuable tool in the chemist's arsenal.
Q & A
What synthetic methodologies are effective for synthesizing 1-butyl-1H-imidazole-4-carbaldehyde, and how can reaction conditions be optimized?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution on pre-functionalized imidazole scaffolds. For example, late-stage diversification of imidazole derivatives can be achieved using Suzuki-Miyaura coupling with aryl halides, as demonstrated in similar compounds . Key parameters for optimization include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
- Temperature : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., DMF or toluene).
- Purification : Flash chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates .
How can the molecular structure and conformation of this compound be rigorously validated?
Structural validation requires a combination of:
- Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and torsional conformations .
- Spectroscopic techniques :
- ORTEP-3 visualization : For generating thermal ellipsoid plots to assess crystallographic disorder .
What advanced analytical strategies are recommended to resolve contradictions in spectral or crystallographic data?
Contradictions in data (e.g., inconsistent NMR coupling constants or ambiguous electron density maps) demand:
- Cross-validation : Compare multiple techniques (e.g., SC-XRD with DFT-calculated structures).
- Dynamic NMR : To probe rotational barriers in the butyl chain or imidazole ring flipping.
- Twinned crystal analysis : Use SHELXD/SHELXE for deconvoluting overlapping reflections in twinned datasets .
- Hirshfeld surface analysis : To identify weak intermolecular interactions affecting crystallographic packing .
How can computational methods enhance the design of derivatives or predict reactivity?
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the imidazole ring.
- Molecular docking : Screen derivatives for binding to biological targets (e.g., cytochrome P450 enzymes) using AutoDock or Schrödinger Suite.
- Reaction pathway modeling : Gaussian or ORCA software to simulate transition states for aldehyde functionalization (e.g., condensation reactions) .
What strategies improve regioselectivity in derivatizing the imidazole ring?
Regioselective modification of the imidazole core can be achieved by:
- Directing groups : Install temporary protecting groups (e.g., SEM or Boc) to steer reactions to the 4- or 5-position.
- Metal coordination : Use Cu(I) or Ru(II) catalysts to activate specific C–H bonds for arylation or alkylation .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the aldehyde group, while non-polar solvents stabilize imidazole ring interactions.
How should researchers address discrepancies between theoretical and experimental properties (e.g., solubility, logP)?
- Experimental validation : Measure logP via shake-flask assays and compare with predicted values (e.g., using MarvinSketch or ACD/Labs).
- Co-solvency studies : Use hydrotropic agents (e.g., PEG-400) to enhance aqueous solubility for biological assays .
- Thermogravimetric analysis (TGA) : Assess thermal stability and correlate with computational degradation pathways.
What are the best practices for ensuring reproducibility in synthetic protocols?
- Detailed reaction logs : Document inert atmosphere conditions (N₂/Ar), solvent drying methods (e.g., molecular sieves), and catalyst batch variability.
- Standardized analytical protocols : Adopt USP/Ph. Eur. guidelines for HPLC purity thresholds (>95%) and elemental analysis tolerances (±0.4%) .
- Open-data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
